molecular formula C12H13NO6 B14745659 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid CAS No. 5165-13-9

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid

Cat. No.: B14745659
CAS No.: 5165-13-9
M. Wt: 267.23 g/mol
InChI Key: CYSPFOLLZJURAN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is an organic compound with the molecular formula C12H13NO6 and a molecular weight of 267.2347 g/mol This compound is characterized by the presence of a furan ring substituted with methoxycarbonyl and pyrrolidin-1-ylcarbonyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

    Introduction of Pyrrolidin-1-ylcarbonyl Group: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using pyrrolidine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)-5-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid: A closely related compound with a similar structure but different substitution pattern.

    Furan-3-carboxylic acid derivatives: Compounds with variations in the substituents on the furan ring.

Uniqueness

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

5165-13-9

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

4-methoxycarbonyl-2-(pyrrolidine-1-carbonyl)furan-3-carboxylic acid

InChI

InChI=1S/C12H13NO6/c1-18-12(17)7-6-19-9(8(7)11(15)16)10(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16)

InChI Key

CYSPFOLLZJURAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)O)C(=O)N2CCCC2

Origin of Product

United States

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